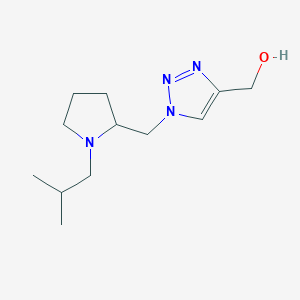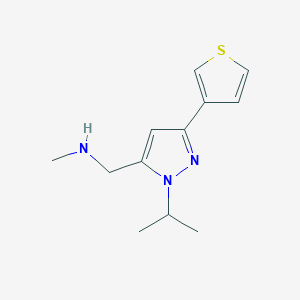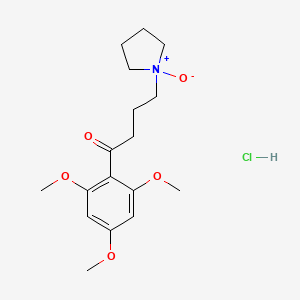
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through a multi-step process. One common method involves the formation of the azetidine ring followed by the introduction of the triazole moiety. The reaction conditions typically involve the use of various reagents and catalysts to facilitate the formation of these rings. Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using common reagents like halogens or nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological targets.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds such as:
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-methanol
- 1-(1-isobutylazetidin-3-yl)-1H-1,2,3-triazole-4-amine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of azetidine and triazole rings with an aldehyde functional group, which can impart distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-[1-(2-methylpropyl)azetidin-3-yl]triazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N4O/c1-8(2)3-13-5-10(6-13)14-4-9(7-15)11-12-14/h4,7-8,10H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
JOXJYNBJLZCGOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CC(C1)N2C=C(N=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)



![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
